molecular formula C15H13OPS B14350197 S-Propadienyl diphenylphosphinothioate CAS No. 93370-34-4

S-Propadienyl diphenylphosphinothioate

Cat. No.: B14350197
CAS No.: 93370-34-4
M. Wt: 272.3 g/mol
InChI Key: PBLQFBNEHXRWOH-UHFFFAOYSA-N
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Description

S-Propadienyl diphenylphosphinothioate is an organophosphorus compound characterized by the presence of a propadienyl group attached to a diphenylphosphinothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Propadienyl diphenylphosphinothioate typically involves the reaction of diphenylphosphinothioic chloride with propadiene in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures

    Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: S-Propadienyl diphenylphosphinothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphines.

    Substitution: Nucleophilic substitution reactions can replace the propadienyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Corresponding substituted phosphinothioates

Scientific Research Applications

S-Propadienyl diphenylphosphinothioate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of S-Propadienyl diphenylphosphinothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved include:

    Enzyme Inhibition: Binding to the active site and preventing substrate access.

    Protein Interactions: Modulating protein-protein interactions through its unique structural features.

Comparison with Similar Compounds

  • S-Isopropyl diphenylphosphinothioate
  • S-Phenyl diphenylphosphinothioate
  • S-Benzyl diphenylphosphinothioate

Comparison: S-Propadienyl diphenylphosphinothioate is unique due to the presence of the propadienyl group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

93370-34-4

Molecular Formula

C15H13OPS

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C15H13OPS/c1-2-13-18-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1H2

InChI Key

PBLQFBNEHXRWOH-UHFFFAOYSA-N

Canonical SMILES

C=C=CSP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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